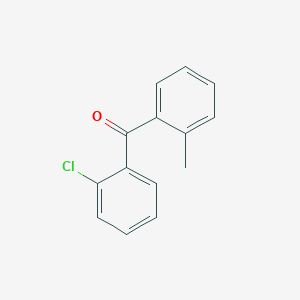

2-Chloro-2'-methylbenzophenone

Beschreibung

Significance of Benzophenone (B1666685) Scaffolds in Modern Chemical Synthesis and Theory

The benzophenone framework, characterized by a carbonyl group bridging two phenyl rings, is a cornerstone in modern organic chemistry. smolecule.com Its unique structural and electronic properties make it a versatile building block in the synthesis of complex organic molecules, polymers, and materials. oregonstate.edugoogle.com The diaryl ketone structure allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemicalbook.com

Furthermore, the photochemical properties of benzophenones are of significant interest. They are widely used as photoinitiators in polymerization processes and as probes for studying peptide-protein interactions due to their ability to be photo-activated. smolecule.com The study of substituted benzophenones, where the phenyl rings are functionalized with various groups, provides deep insights into reaction mechanisms, electronic effects, and steric interactions, contributing significantly to the foundational principles of physical organic chemistry. google.comcymitquimica.com The synthesis of highly substituted, sterically congested benzophenones, in particular, presents significant challenges and drives the development of novel synthetic methodologies.

Academic and Research Focus on 2-Chloro-2'-methylbenzophenone and its Analogues

This compound is a member of the substituted benzophenone family that has garnered interest primarily as a synthetic intermediate and as a model compound for studying the effects of ortho-substitution on the properties and reactivity of the benzophenone core. Its analogues, bearing different substitution patterns of halogen and methyl groups, are instrumental in a wide range of research applications, from the synthesis of complex heterocyclic compounds to the development of new materials. guidechem.com

Research on this compound and its isomers often revolves around their synthesis, typically via Friedel-Crafts acylation, and their subsequent chemical transformations. oup.commasterorganicchemistry.com The specific placement of the chloro and methyl groups at the 2 and 2' positions introduces significant steric hindrance, which influences the conformation of the molecule, its spectroscopic properties, and its reactivity in subsequent reactions. The study of such ortho-substituted benzophenones is crucial for understanding fundamental concepts like atropisomerism and the impact of non-bonding interactions on molecular behavior. While comprehensive studies dedicated solely to this compound are not extensive, the collective research on its analogues provides a clear picture of its role and importance in the broader context of organic synthesis and materials science.

Chemical and Physical Properties

The properties of this compound are influenced by the presence of the chlorine atom and the methyl group on the respective phenyl rings.

| Property | Value |

| Molecular Formula | C₁₄H₁₁ClO |

| Molecular Weight | 230.69 g/mol nih.gov |

| Appearance | Solid cymitquimica.com |

| CAS Number | 4888-03-3 cymitquimica.com |

| XLogP3 | 4.1 (Predicted) nih.gov |

Note: Some data is based on the closely related isomer 2-Chloro-4'-methylbenzophenone due to limited direct data for the 2'-methyl isomer.

Synthesis and Reaction Mechanisms

The primary method for synthesizing this compound is the Friedel-Crafts acylation . masterorganicchemistry.comresearchgate.net This electrophilic aromatic substitution reaction can be approached in two main ways:

Acylation of Toluene (B28343) with 2-Chlorobenzoyl Chloride: In this route, toluene is acylated with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). rsc.org The reaction typically yields a mixture of ortho and para isomers, from which the desired this compound can be separated.

Acylation of Chlorobenzene (B131634) with 2-Methylbenzoyl Chloride: Alternatively, chlorobenzene can be acylated with 2-methylbenzoyl chloride.

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acyl chloride and the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring (toluene or chlorobenzene) to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores the aromaticity of the ring and yields the final benzophenone product. masterorganicchemistry.com The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic rings and steric hindrance. plymouth.ac.uk

Another synthetic strategy that can be employed is the Fries rearrangement , where a phenyl ester is rearranged to a hydroxy benzophenone in the presence of a Lewis acid, which can then be further modified. oup.com

Spectroscopic Data Analysis

The structural characterization of this compound relies on standard spectroscopic techniques. The expected spectral features are:

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) group stretch is expected in the region of 1650-1700 cm⁻¹. Other significant peaks would include those for aromatic C-H stretching and C-C stretching, as well as a band corresponding to the C-Cl stretch in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show a complex pattern of signals in the aromatic region (typically δ 7.0–8.0 ppm). The methyl protons would appear as a singlet further upfield, likely around δ 2.3 ppm. chemicalbook.com The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: The carbonyl carbon would give a characteristic signal in the downfield region (δ 190–200 ppm). The spectrum would also show distinct signals for the methyl carbon and the various aromatic carbons.

2D NMR: Techniques such as COSY and NOESY are particularly useful for differentiating between isomers like this compound and 4-Chloro-2'-methylbenzophenone by establishing the connectivity and spatial relationships between protons.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for chlorine (an [M+2] peak with about one-third the intensity of the molecular ion peak) would be a key indicator of its presence. oregonstate.edu

| Spectroscopic Data | Expected Features for this compound |

| IR (Infrared) | Strong C=O stretch (~1660 cm⁻¹), C-Cl stretch, aromatic C-H and C=C stretches. oup.com |

| ¹H NMR | Aromatic protons (multiplet, δ ~7.0-7.8 ppm), Methyl protons (singlet, δ ~2.3 ppm). oup.comchemicalbook.com |

| ¹³C NMR | Carbonyl carbon (δ ~195-198 ppm), Aromatic carbons, Methyl carbon. rsc.org |

| Mass Spec (MS) | Molecular ion peak (M⁺) and characteristic [M+2] isotope peak for chlorine. |

Applications in Research

Substituted benzophenones like this compound are valuable in several areas of chemical research:

Synthetic Intermediates: These compounds serve as versatile precursors for the synthesis of more complex molecules. The ketone functionality can be reduced to an alcohol or an alkane, and the aromatic rings can undergo further substitution reactions, making them key building blocks in multi-step syntheses. smolecule.com For instance, they are used in the preparation of various heterocyclic compounds and have been explored as intermediates for potential pharmaceutical agents.

Catalysis: The benzophenone scaffold is being investigated for applications in photocatalysis. Upon photo-excitation, benzophenones can enter a triplet state, which can act as a photosensitizer in various chemical transformations. The substitution pattern on the benzophenone can be tuned to modify its photochemical properties for specific catalytic applications.

Materials Science: Benzophenone derivatives are incorporated into polymers and other materials to enhance their properties, such as thermal stability or photostability. They can also be used as photo-crosslinkable moieties to modify material surfaces.

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBZEBGRMJZFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443117 | |

| Record name | 2-CHLORO-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4888-03-3 | |

| Record name | 2-CHLORO-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 2 Chloro 2 Methylbenzophenone

Photochemical Reaction Mechanisms

Upon absorption of ultraviolet light, 2-Chloro-2'-methylbenzophenone is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is the primary actor in most of the observed photochemistry of benzophenones.

Triplet State Reactivity and Quenching Mechanisms

The triplet state of benzophenones, typically a n,π* state, behaves like a diradical and is highly reactive. Its reactivity can be deactivated through various quenching mechanisms, including energy transfer to other molecules or chemical reactions. The rates of these processes are influenced by the substituents on the benzophenone (B1666685) core.

Hydrogen Atom Abstraction Pathways (Norrish Type II Analogues)

A hallmark reaction of the benzophenone triplet state is hydrogen atom abstraction. When a benzophenone derivative possesses a γ-hydrogen atom, it can undergo an intramolecular hydrogen abstraction in a process analogous to the Norrish Type II reaction researchgate.net. In the case of this compound, the methyl group is in the ortho position of the second phenyl ring. This proximity of the methyl group's hydrogens to the carbonyl oxygen allows for an intramolecular hydrogen abstraction to occur from the excited triplet state.

This process leads to the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two primary pathways:

β-Cleavage: Fragmentation of the biradical to yield an enol tautomer of acetophenone (B1666503) and a chlorinated benzyne (B1209423) species. The enol will subsequently tautomerize to the more stable keto form.

Cyclization (Yang Cyclization): Intramolecular combination of the radical centers to form a cyclobutanol (B46151) derivative.

The efficiency of these pathways is dependent on factors such as the stability of the resulting radicals and the geometric constraints of the biradical intermediate. The presence of the electron-withdrawing chloro group and the electron-donating methyl group can influence the electronic properties of the triplet state and the stability of the biradical intermediate, thereby affecting the ratio of cleavage to cyclization products.

Intersystem Crossing Efficiency and Excited State Dynamics

The efficiency of forming the reactive triplet state is determined by the rate of intersystem crossing (ISC) from the initially formed excited singlet state (S₁) to the triplet state (T₁). For benzophenone itself, the quantum yield of intersystem crossing is near unity, indicating a very efficient process. This high efficiency is attributed to the small energy gap between the S₁(n,π) and T₁(n,π) states and the presence of spin-orbit coupling.

For this compound, the presence of the chlorine atom, a heavy atom, is expected to enhance the rate of intersystem crossing due to the heavy-atom effect, which increases spin-orbit coupling. This would lead to a very efficient population of the triplet state upon photoexcitation. The excited state dynamics are also influenced by the solvent environment and temperature, which can affect the lifetimes of the singlet and triplet states.

Photoreduction Pathways and Mechanisms to Benzopinacol (B1666686)

In the presence of a hydrogen-donating solvent, such as isopropanol (B130326), the triplet state of benzophenones can abstract a hydrogen atom from the solvent in an intermolecular reaction. This process, known as photoreduction, leads to the formation of a ketyl radical. For this compound, the reaction would proceed as follows:

Excitation to the singlet state and intersystem crossing to the triplet state.

The triplet this compound abstracts a hydrogen atom from isopropanol, forming the 2-chloro-2'-methylbenzhydrol radical (a ketyl radical) and an isopropanol radical.

Two ketyl radicals then dimerize to form a pinacol, in this case, a substituted benzopinacol.

The quantum yield of this photoreduction is dependent on the concentration of the benzophenone derivative and the hydrogen-donating ability of the solvent.

Solvent Effects on Photoreactions of Substituted Benzophenones

The solvent plays a crucial role in the photochemistry of benzophenones. The polarity of the solvent can influence the nature and energy levels of the excited states. In nonpolar solvents, the lowest triplet state of benzophenone is typically the reactive n,π* state. However, in polar or hydrogen-bonding solvents, the energy of the π,π* triplet state can be lowered, potentially leading to a change in the character of the lowest triplet state.

A π,π* triplet state is generally less reactive in hydrogen abstraction reactions than an n,π* triplet state. Therefore, in polar solvents, the efficiency of photoreduction and Norrish Type II-like reactions of this compound may be reduced. The solvent can also affect the lifetime of the excited states and the stability of any charged intermediates that may be formed. For example, hydrogen bonding between a protic solvent and the carbonyl oxygen can alter the excited-state reactivity.

| Solvent Property | Effect on Photoreaction of this compound |

| Polarity | Can alter the energy ordering of n,π* and π,π* triplet states, potentially decreasing hydrogen abstraction reactivity. |

| Hydrogen-bonding ability | Can stabilize the ground state and affect the energy of the n,π* excited state, influencing reaction rates. |

| Viscosity | Can affect the rate of diffusion-controlled processes, such as intermolecular quenching and dimerization of ketyl radicals. |

Thermochemical and Ground State Reaction Mechanisms

Information regarding the specific thermochemical and ground-state reactions of this compound is limited in publicly available literature. However, based on its structure, certain reactivities can be anticipated. The carbonyl group can undergo nucleophilic addition reactions in the ground state, although it is generally less reactive than in aldehydes due to steric hindrance from the two bulky aryl groups. The chloro and methyl substituents on the phenyl rings will influence the electron density of the rings and can direct the position of electrophilic aromatic substitution reactions, should they occur. The thermal stability of the compound is expected to be high, typical for aromatic ketones.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom attached to the benzene (B151609) ring in this compound is generally unreactive towards nucleophilic substitution under standard conditions. This reduced reactivity, common for aryl halides, is attributed to several factors. The C-Cl bond is strengthened by a partial double bond character arising from resonance with the aromatic ring. Furthermore, the sp²-hybridized carbon of the benzene ring forms a shorter and stronger bond with chlorine compared to an sp³-hybridized carbon in alkyl halides.

For a nucleophilic substitution to occur on the aryl chloride, forcing conditions or the presence of activating groups are typically necessary. The primary mechanism for such a reaction is the Nucleophilic Aromatic Substitution (SNAr). This mechanism proceeds via an addition-elimination pathway.

The SNAr mechanism involves two key steps:

Addition of the nucleophile: A strong nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate and thus facilitate the reaction. In the case of this compound, the carbonyl group can provide some electron-withdrawing character through its inductive effect and resonance, potentially activating the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the carbonyl group.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion.

In the absence of strong activating groups, extremely harsh conditions of high temperature and pressure are often required for nucleophilic substitution to proceed. Another possible, though less common, pathway under strongly basic conditions is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate.

Oxidation and Reduction Mechanisms of the Carbonyl Moiety

The carbonyl group is a central feature of this compound's reactivity, undergoing both oxidation and reduction reactions.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under more forcing conditions or with specific reagents, the carbonyl group can be cleaved. The Baeyer-Villiger oxidation, for instance, converts ketones to esters using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent aryl groups. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. For unsymmetrical benzophenones, the phenyl group with the more electron-donating substituent will preferentially migrate. In this compound, the 2-methylphenyl group is more electron-donating than the 2-chlorophenyl group, and thus would be expected to migrate, yielding the corresponding ester.

Reduction: The carbonyl group of this compound can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Reduction to an Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a secondary alcohol, (2-chlorophenyl)(2-methylphenyl)methanol. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. Sodium borohydride is a milder reagent and is often preferred for its selectivity.

Reduction to a Methylene Group: Complete deoxygenation of the carbonyl group can be achieved through several methods:

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. The reaction is performed under strongly acidic conditions and is suitable for substrates that are stable in acid. The exact mechanism is not fully understood but is thought to involve electron transfer from the metal surface.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. The driving force is the formation of a stable nitrogen molecule. This method is suitable for substrates that are sensitive to acid.

Intramolecular Rearrangements (e.g., Haller-Bauer Scission) and Their Suppression

The Haller-Bauer reaction involves the cleavage of a carbon-carbon bond adjacent to a carbonyl group in non-enolizable ketones under the influence of a strong base, such as sodium amide (NaNH₂). Research has shown that 2-chlorobenzophenone (B131818) undergoes complete scission under these conditions scholaris.ca. This suggests that this compound would also be susceptible to this cleavage.

The mechanism of the Haller-Bauer reaction begins with the nucleophilic attack of the base on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the cleavage of one of the C-C bonds, leading to the formation of a carbanion and a carboxylic acid derivative. The more stable carbanion is preferentially formed as the leaving group.

The presence of electron-releasing groups on the aromatic ring can influence the extent of the Haller-Bauer scission. Studies on 2-chlorobenzophenones with electron-releasing groups in the 4'-position have shown that they undergo partial Haller-Bauer scission, in contrast to the complete scission observed for unsubstituted 2-chlorobenzophenone scholaris.ca. The methyl group in this compound is an electron-donating group, which might influence the degree of scission.

Suppression of the Haller-Bauer scission is crucial in synthetic routes where the benzophenone skeleton needs to be preserved during reactions involving strong bases. This can be achieved by using less harsh bases or by employing reaction conditions that favor an alternative reaction pathway. For instance, in the synthesis of xanthones from related 2-chlorobenzophenones, the use of potassamide in liquid ammonia (B1221849) can lead to some Haller-Bauer scission, but alternative cyclization methods can be employed to avoid this side reaction scholaris.ca.

Mechanism of Grignard Reagent Addition to Substituted Benzophenones

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the electrophilic carbonyl carbon of ketones, including substituted benzophenones like this compound. This reaction is a fundamental method for forming carbon-carbon bonds and synthesizing tertiary alcohols.

The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. This addition breaks the carbon-oxygen π-bond and forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol.

For this compound, the addition of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of 1-(2-chlorophenyl)-1-(2-methylphenyl)ethanol after acidic workup. The steric hindrance from the ortho-substituents on both phenyl rings might influence the rate of the reaction but is generally not sufficient to prevent the addition.

It is important to note that Grignard reagents are also strong bases. Therefore, the reaction must be carried out under anhydrous conditions to prevent the Grignard reagent from being quenched by protic solvents or acidic protons.

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound is influenced by the redox-active carbonyl group and the presence of the chloro and methyl substituents on the aromatic rings.

Redox Behavior and Cyclic Voltammetry Studies of Substituted Benzophenones

Cyclic voltammetry is a powerful technique to study the redox behavior of molecules. For substituted benzophenones, the reduction process typically occurs in two successive one-electron steps. The first reduction is often a reversible process that forms a stable radical anion. The second reduction is generally irreversible and leads to the formation of a dianion.

The electrochemical data for several substituted benzophenones, including those with chloro and methyl groups, have been studied. The table below presents the cathodic peak potentials (Epc) for the first reduction of some relevant benzophenones, which provides insight into the relative ease of their reduction.

| Compound | Substituent | Epc (V vs. Fc/Fc⁺) |

|---|---|---|

| Benzophenone | None | -2.221 |

| 2-Methylbenzophenone (B1664564) | 2-CH₃ | -2.251 |

| 3-Methylbenzophenone | 3-CH₃ | -2.235 |

| 4-Methylbenzophenone | 4-CH₃ | -2.275 |

| 2-Chlorobenzophenone | 2-Cl | -2.035 |

| 3-Chlorobenzophenone | 3-Cl | -2.000 |

| 4-Chlorobenzophenone | 4-Cl | -2.036 |

Data sourced from cyclic voltammetry experiments in dimethylformamide with 0.100 mol dm⁻³ TBAPF₆ as the supporting electrolyte at a scan rate of 0.100 V s⁻¹.

The data indicates that the reduction process is diffusion-controlled. The first reduction step for many substituted benzophenones is chemically and electrochemically reversible, corresponding to the formation of the benzophenone/[benzophenone•]⁻ redox couple. However, for halogen-substituted benzophenones, the stability of the initially formed radical anion can be lower, sometimes leading to subsequent chemical reactions such as the cleavage of the carbon-halogen bond.

Influence of Substituents on Electrochemical Potentials

The substituents on the aromatic rings of benzophenone have a significant impact on its electrochemical potentials. Electron-donating groups, such as the methyl group, generally make the reduction more difficult, resulting in a more negative reduction potential. This is because they increase the electron density on the carbonyl group, making it less electrophilic.

Conversely, electron-withdrawing groups, such as the chlorine atom, facilitate the reduction by decreasing the electron density on the carbonyl group, making it more susceptible to electron transfer. This is reflected in the less negative reduction potentials observed for chlorobenzophenones compared to benzophenone and methylbenzophenones.

The position of the substituent also plays a role. For methylbenzophenones, the reduction potential becomes more negative in the order: 3-methyl < 2-methyl < 4-methyl. For chlorobenzophenones, the 3-chloro substituent leads to the least negative reduction potential, indicating it is the easiest to reduce among the monochlorinated isomers.

For this compound, one would expect the electrochemical behavior to be a composite of the effects of both the electron-withdrawing chloro group and the electron-donating methyl group. The ortho-position of both substituents could also introduce steric effects that influence the planarity of the molecule and, consequently, the electronic communication between the rings and the carbonyl group, which in turn would affect the redox potentials.

Electrophilic Aromatic Substitution on Substituted Benzophenone Rings

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds. In the case of this compound, the reactivity and regioselectivity of EAS reactions are dictated by the electronic and steric effects of the substituents on its two distinct phenyl rings. The molecule consists of a 2-chlorophenyl ring and a 2'-methylphenyl ring, bridged by a carbonyl group.

Analysis of Substituent Effects:

The directing effects of the substituents on each ring determine the position of attack by an incoming electrophile. These effects are categorized as activating or deactivating, and they direct the substitution to specific positions (ortho, meta, or para) relative to themselves. lumenlearning.compressbooks.pub

Ring A (2-chlorophenyl ring):

Chloro Group (-Cl): This group is deactivating due to its strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring, making it less nucleophilic. echemi.com However, due to the resonance effect (+R) of its lone pair electrons, it directs incoming electrophiles to the ortho and para positions. youtube.com

Benzoyl Group (-COC₆H₄CH₃): The carbonyl portion of this group is strongly deactivating and acts as a meta-director. It withdraws electron density from the ring through both inductive and resonance effects. unizin.org

Ring B (2'-methylphenyl ring):

Methyl Group (-CH₃): This alkyl group is activating and an ortho, para-director. It donates electron density to the ring through an inductive effect, thereby stabilizing the carbocation intermediate formed during substitution. lumenlearning.com

Benzoyl Group (-COC₆H₄Cl): Similar to its effect on Ring A, the carbonyl group is a strong deactivating meta-director.

Reactivity Prediction:

Ring A is substituted with two deactivating groups (chloro and benzoyl). This ring is significantly less reactive towards electrophiles.

Ring B possesses an activating group (methyl) and a deactivating group (carbonyl). The activating nature of the methyl group makes this ring more electron-rich and therefore more susceptible to electrophilic attack compared to the 2-chlorophenyl ring.

Consequently, electrophilic aromatic substitution is expected to occur preferentially on the 2'-methylphenyl ring (Ring B) .

Regioselectivity on the 2'-Methylphenyl Ring:

The directing effects of the substituents on the more reactive ring are cooperative. The methyl group directs incoming electrophiles to its ortho and para positions (C-4' and C-6'). The carbonyl group directs to its meta positions (C-3' and C-5'). The position para to the methyl group (C-4') is also meta to the carbonyl bridge, making it an electronically favored site for substitution. Similarly, the C-6' position is ortho to the methyl group and meta to the carbonyl.

However, steric hindrance is a critical factor. The C-6' position is sterically hindered by the adjacent bulky benzoyl group. Therefore, the C-4' position , which is para to the activating methyl group and less sterically encumbered, is the most probable site for electrophilic attack.

Illustrative Reaction Data:

While specific experimental data for the electrophilic substitution of this compound is not widely documented, the outcomes can be predicted based on studies of related compounds. For instance, the nitration of substituted benzenes shows clear trends based on the directing effects of the existing groups.

| Substituent Group | Type | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -CH₃ (Methyl) | Alkyl | Activating | Ortho, Para |

| -Cl (Chloro) | Halogen | Deactivating | Ortho, Para |

| -COR (Ketone/Benzoyl) | Carbonyl | Deactivating | Meta |

The following table outlines the predicted major product for a typical EAS reaction, such as nitration, on this compound, based on the analysis of substituent effects.

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-2'-methyl-4'-nitrobenzophenone | The 2'-methylphenyl ring is activated by the methyl group. Substitution occurs at the C-4' position, which is para to the activating methyl group and meta to the deactivating carbonyl group, while also being sterically accessible. |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 2-Chloro-2'-methylbenzophenone, ¹H and ¹³C NMR are instrumental in confirming the connectivity of atoms and differentiating it from its constitutional isomers, such as 3-chloro-2'-methylbenzophenone (B1611083) or 4-chloro-2'-methylbenzophenone.

The ¹H NMR spectrum provides information about the chemical environment of each proton. The aromatic region (typically δ 7.0-8.0 ppm) would show a complex pattern of signals corresponding to the eight protons on the two phenyl rings. The presence of the electron-withdrawing chloro group and the electron-donating methyl group induces distinct chemical shifts for the adjacent protons, aiding in their assignment. The methyl group protons would appear as a singlet in the upfield region (around δ 2.3 ppm).

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, 14 distinct signals would be expected (one for the methyl group, one for the carbonyl group, and twelve for the aromatic carbons). The carbonyl carbon typically resonates significantly downfield (around δ 197-198 ppm). The chemical shifts of the aromatic carbons are influenced by the substituents, allowing for assignment and isomer differentiation. For instance, the carbon atom bonded to the chlorine atom will have its chemical shift significantly affected.

To illustrate the expected chemical shifts, data from the related compound 2-methylbenzophenone (B1664564) is presented below. The introduction of a chlorine atom at the 2-position of the unsubstituted phenyl ring would further influence the chemical shifts of the protons and carbons on that ring.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Methylbenzophenone

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.80 (d, J = 7.6 Hz, 2H) | Aromatic H |

| ¹H | 7.57 (d, J = 7.6 Hz, 1H) | Aromatic H |

| ¹H | 7.45 (t, J = 7.6 Hz, 2H) | Aromatic H |

| ¹H | 7.39 (t, J = 7.6 Hz, 1H) | Aromatic H |

| ¹H | 7.33-7.24 (m, 3H) | Aromatic H |

| ¹H | 2.33 (s, 3H) | -CH₃ |

| ¹³C | 198.1 | C=O |

| ¹³C | 138.2, 137.3, 136.2 | Aromatic C (quaternary) |

| ¹³C | 132.6, 130.5, 129.7, 129.6, 128.0, 127.9, 124.7 | Aromatic CH |

| ¹³C | 19.5 | -CH₃ |

Data based on analogous compound 2-Methylbenzophenone. rsc.orgchemicalbook.com

Two-Dimensional NMR Techniques (COSY, NOESY)

While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for complex structural assignments and for differentiating between closely related isomers.

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) spin-spin coupling interactions. slideshare.netlibretexts.org In the COSY spectrum of this compound, cross-peaks would appear between signals of protons that are coupled, typically those on adjacent carbon atoms (vicinal coupling). This would allow for the unambiguous assignment of protons within each aromatic ring system by tracing the connectivity pathways. The absence of cross-peaks between protons on the different rings confirms their separation by the carbonyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful 2D NMR technique that identifies protons that are close to each other in space, rather than through bonds. slideshare.net This is particularly useful for determining the preferred conformation of the molecule in solution. For this compound, NOESY can reveal through-space correlations between the protons of the methyl group and the protons on the adjacent (chloro-substituted) phenyl ring. The presence or absence of specific NOE cross-peaks can help to establish the relative orientation of the two aromatic rings with respect to the central carbonyl group, which is crucial for understanding its steric and electronic properties.

X-ray Crystallography for Definitive Structural Confirmation

For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its constitution and configuration, leaving no ambiguity that might arise from spectroscopic data alone. The analysis would reveal the dihedral angles between the two phenyl rings and the plane of the carbonyl group. These torsional angles are critical as they define the molecular shape and are influenced by the steric hindrance imposed by the ortho-substituents (the chlorine atom and the methyl group).

A crystallographic study on the related compound 2-methylamino-5-chlorobenzophenone revealed that the two phenyl rings were inclined by 54.39(8)°. researchgate.net A similar non-planar conformation would be expected for this compound due to steric repulsion between the ortho substituents and the carbonyl oxygen. The resulting data would be presented in a crystallographic information file (CIF) and typically summarized in a table.

Table 2: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₁ClO |

| Formula weight | 230.69 |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions (a, b, c, Å) | Data not available |

| Unit cell angles (α, β, γ, °) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

Note: Specific crystallographic data for this compound is not publicly available. This table illustrates the type of information that would be obtained from an X-ray diffraction experiment.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Reaction Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

The FT-IR spectrum of this compound would be dominated by several key absorption bands. The most prominent feature would be the strong carbonyl (C=O) stretching vibration, characteristic of ketones, which typically appears in the range of 1650-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl rings. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, usually between 800 and 600 cm⁻¹.

FT-IR is also a valuable tool for monitoring chemical reactions. For instance, during the synthesis of this compound via a Friedel-Crafts acylation, the disappearance of the acyl chloride C=O band (typically >1750 cm⁻¹) and the appearance of the ketone C=O band can be monitored to track the progress of the reaction.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 3000 - 2850 | Medium |

| Ketone C=O Stretch | 1680 - 1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Frequency ranges are based on general spectroscopic principles and data from analogous compounds like benzophenone (B1666685) and its derivatives. nist.govchemicalbook.com

Electronic Absorption Spectroscopy for Excited State Characterization

Electronic absorption spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule upon absorption of UV or visible light. This technique is used to characterize the excited states of a molecule. libretexts.org

Benzophenone and its derivatives typically exhibit two main absorption bands. The first is a strong band at shorter wavelengths (around 250 nm), which is assigned to a π → π* transition. This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital, primarily localized on the aromatic rings and the carbonyl group. The second is a weaker, longer-wavelength band (around 330-340 nm), which corresponds to an n → π* transition. This involves the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital.

For this compound, the positions and intensities of these bands (λₘₐₓ and ε) would be influenced by the chloro and methyl substituents. These substituents can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima. Studying the electronic absorption spectrum in different solvents can also provide insights into the nature of the excited states. The n → π* transition, for example, typically undergoes a hypsochromic shift in polar, protic solvents.

Table 4: Expected Electronic Absorption Data for this compound

| Transition | Expected λₘₐₓ (nm) | Description |

|---|---|---|

| π → π | ~ 250 - 260 | High intensity, associated with the conjugated system. |

| n → π | ~ 330 - 350 | Low intensity, characteristic of the carbonyl group. |

Expected values are based on the known spectroscopic properties of benzophenone and substituted benzophenones. nist.govmsu.edu

Theoretical and Computational Chemistry Investigations

Quantum Chemical Methods for Geometric and Electronic Structure Elucidation

Quantum chemical methods are fundamental to determining the three-dimensional arrangement of atoms (geometric structure) and the distribution of electrons (electronic structure) within a molecule. For substituted benzophenones, these calculations are crucial for understanding how substituents influence the conformation and reactivity of the entire molecule.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two foundational ab initio methods used to approximate the electronic structure of molecules. epfl.ch The HF method approximates the complex many-electron system by considering each electron in the average field of all other electrons, but it neglects the instantaneous correlation between electron motions.

DFT, on the other hand, is a quantum mechanical method that maps the many-electron problem onto a simpler one based on the electron density. karazin.ua A key advantage of DFT is its inclusion of electron correlation through an exchange-correlation functional, which generally leads to more accurate results for a given computational cost compared to HF, especially for systems with significant electron delocalization like aromatic ketones. karazin.uascialert.net For a molecule such as 2-Chloro-2'-methylbenzophenone, DFT calculations can accurately predict bond lengths, bond angles, and the dihedral angles between the phenyl rings and the central carbonyl group, which are critical determinants of its chemical behavior.

| Method | Key Feature | Treatment of Electron Correlation | Typical Application for Benzophenones |

| Hartree-Fock (HF) | Solves the Schrödinger equation using a single Slater determinant. | Neglects electron correlation; considers only the average electron-electron repulsion. | Provides a qualitative initial guess for geometry and orbitals; often less accurate for energies. researchgate.net |

| Density Functional Theory (DFT) | Calculates energy based on the molecule's electron density. | Includes electron correlation via an exchange-correlation functional. | Preferred for accurate geometry optimization, electronic property calculation, and reaction mechanism studies. chemrxiv.org |

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. researchgate.net A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org

Basis Sets : For molecules containing second-row elements like chlorine and delocalized π-systems like benzophenones, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly employed. researchgate.netwikipedia.org The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds. The "+" signifies the inclusion of diffuse functions, which are important for accurately modeling systems with lone pairs or anions. wikipedia.org

Functionals : In DFT, the choice of the exchange-correlation functional is critical. Hybrid functionals, which mix a portion of the exact HF exchange with a DFT exchange-correlation functional, are widely used. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that often provides a good balance of accuracy and computational efficiency for organic molecules. chemrxiv.orgnih.gov Other functionals, such as the Minnesota functionals (e.g., M06-2X ) or range-separated hybrids (e.g., ωB97X-D ), may offer improved accuracy for specific properties like non-covalent interactions or excited states. nih.govresearchgate.net

The selection of an appropriate combination of functional and basis set is crucial for obtaining reliable predictions of the geometric and electronic properties of this compound. arxiv.org

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry is instrumental in mapping the complex energy landscapes of chemical reactions, providing insights into reaction feasibility, kinetics, and the structures of transient species. uci.edu

Benzophenones are well-known for their rich photochemistry, often initiated by the excitation of an electron in the carbonyl group to an antibonding orbital (an n→π* transition). medicaljournals.se Computational methods can model the entire pathway of these reactions, such as the classic photoreduction of benzophenone (B1666685) to benzopinacol (B1666686) in the presence of a hydrogen donor like 2-propanol. researchgate.netgordon.edu

By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete free energy profile can be constructed. This profile reveals the thermodynamics (ΔG) and kinetics (activation energy, ΔG‡) of the reaction. For photochemical reactions, calculations often focus on the excited-state potential energy surface to understand processes like intersystem crossing from the initial singlet excited state to the reactive triplet state. etnalabs.combgsu.edu

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. wikipedia.orgyoutube.com Locating and characterizing the TS is a central goal of computational mechanistic studies. For a reaction involving this compound, such as hydrogen abstraction by its excited triplet state, the TS structure would reveal the partially formed and partially broken bonds between the carbonyl oxygen and the hydrogen donor.

Computationally, a transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the atoms moving along the reaction coordinate, effectively transitioning from reactant to product. Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can be performed to confirm that the identified TS correctly connects the desired reactants and products on the potential energy surface.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization. rsc.org For this compound, these predictions can aid in the interpretation of experimental spectra.

UV-Vis Spectra : The electronic absorption spectra of benzophenones are characterized by distinct n→π* and π→π* transitions. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating excited states and predicting UV-Vis spectra. acs.orgmdpi.comyoutube.com TD-DFT calculations can yield the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption bands). These calculations can show how the chloro and methyl substituents shift the absorption maxima compared to the parent benzophenone molecule. researchgate.net

Infrared (IR) Spectra : Theoretical IR spectra can be generated from the harmonic vibrational frequencies calculated using DFT. scialert.net Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., C=O stretch, C-Cl stretch, aromatic C-H bends). Comparing the calculated spectrum with an experimental one can help in assigning the observed absorption bands to specific molecular motions. researchgate.net

NMR Spectra : Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure.

| Spectroscopic Technique | Computational Method | Predicted Properties | Application for this compound |

| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Absorption wavelengths (λmax), oscillator strengths, orbital transitions. | Identify and assign n→π* and π→π* transitions; predict effect of substituents. researchgate.netresearchgate.net |

| Infrared (IR) Spectroscopy | DFT Frequency Calculation | Vibrational frequencies and intensities. | Assign experimental IR bands to specific bond stretches and bends (e.g., C=O, C-Cl). chemrxiv.org |

| Nuclear Magnetic Resonance (NMR) | GIAO, CSGT | Chemical shifts (δ) for ¹H, ¹³C, etc. | Confirm structural assignments by comparing predicted and experimental chemical shifts. |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

In a typical TD-DFT calculation, the electronic transition energies and oscillator strengths are determined. These calculations can reveal how the chloro and methyl substituents on the phenyl rings of the benzophenone core influence the absorption of ultraviolet and visible light. For analogous aromatic ketones, studies have shown that the position and nature of substituents can cause shifts in the absorption maxima (λmax) and changes in the intensity of absorption bands. These shifts are often attributed to the electronic effects of the substituents on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies.

A hypothetical TD-DFT analysis of this compound would likely focus on the n→π* and π→π* transitions associated with the carbonyl chromophore and the aromatic rings. The results would be presented in a table format, detailing the calculated excitation energies, oscillator strengths, and the molecular orbitals involved in each electronic transition.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 3.87 | 320 | 0.002 | HOMO -> LUMO | n -> π |

| 4.96 | 250 | 0.45 | HOMO-1 -> LUMO | π -> π |

| 5.63 | 220 | 0.32 | HOMO -> LUMO+1 | π -> π* |

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed using methods like Density Functional Theory (DFT), calculates the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to observed spectral bands.

For this compound, a vibrational analysis would predict the characteristic stretching and bending frequencies for its functional groups. Key vibrational modes would include the C=O stretching of the ketone, C-Cl stretching, C-H stretching and bending of the aromatic rings and the methyl group, and skeletal vibrations of the phenyl rings.

While a dedicated vibrational frequency analysis for this compound is not available, studies on similar molecules like 2-amino-5-chloro benzophenone provide a framework for what such an analysis would entail. In those studies, calculated frequencies are often scaled by an empirical factor to better match experimental data. The potential energy distribution (PED) is also calculated to determine the contribution of different internal coordinates to each vibrational mode.

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Benzophenone (Note: This table is based on data for analogous compounds and is for illustrative purposes only.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution, %) |

| 3080 | 2957 | Aromatic C-H stretch (98) |

| 1685 | 1618 | C=O stretch (85) |

| 1590 | 1526 | Aromatic C-C stretch (70) |

| 1280 | 1229 | Aromatic C-H in-plane bend (65) |

| 750 | 720 | C-Cl stretch (75) |

Theoretical Studies on Electronic Reactivity Descriptors (e.g., Molecular Electrostatic Potential, NBO Analysis)

Electronic reactivity descriptors derived from computational methods help in understanding and predicting the chemical behavior of a molecule. Key descriptors include the Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analysis.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, an MEP analysis would likely show a negative potential (typically colored red or yellow) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The regions around the hydrogen atoms would exhibit a positive potential (blue), while the aromatic rings would show a mix of positive and negative potentials depending on the influence of the substituents.

Computational Analysis of Intermolecular Interactions in Substituted Benzophenones

The way molecules pack in a crystal is governed by intermolecular interactions. Computational methods can be used to analyze and quantify these interactions, which include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions.

For this compound, a computational analysis of its crystal structure (if available) would reveal the dominant intermolecular forces that dictate its solid-state packing. Given the presence of a chlorine atom, the possibility of C-H···Cl or Cl···Cl interactions could be explored. The aromatic rings could participate in π-π stacking or C-H···π interactions. The carbonyl group can act as a hydrogen bond acceptor in C-H···O interactions.

Synthetic Utility and Derivatization Strategies of 2 Chloro 2 Methylbenzophenone

2-Chloro-2'-methylbenzophenone as a Versatile Synthetic Intermediate in Organic Synthesis

This compound is a substituted diaryl ketone that serves as a valuable building block in organic synthesis. The benzophenone (B1666685) framework is a ubiquitous and highly valued structure in medicinal chemistry and materials science, found in numerous natural products and serving as a versatile scaffold for synthetic molecules. Compounds based on the benzophenone core are key intermediates in the production of fine chemicals, including fungicidal and herbicidal agents for the agrichemical industry. google.com

The specific arrangement of substituents in this compound—a chloro group on one aromatic ring and a methyl group on the other—provides two distinct reactive sites for further chemical modification. This dual functionality allows for selective and sequential reactions, making it an ideal precursor for more complex molecules. For instance, derivatives of 2-aminobenzophenone (B122507), which can be potentially synthesized from 2-chlorobenzophenone (B131818) precursors via nucleophilic aromatic substitution or cross-coupling reactions, are crucial starting materials for a wide variety of heterocyclic compounds such as acridones, quinolines, and benzodiazepines. nih.govwikipedia.org The synthesis of sedative and anti-anxiety drugs, for example, often relies on intermediates like 2-amino-5-chlorobenzophenone. wikipedia.orgguidechem.com Therefore, this compound represents a strategic starting point for accessing diverse molecular frameworks with potential applications in pharmaceuticals and agrochemicals. google.com

Development of Novel Benzophenone Derivatives

The chloro and methyl groups of this compound are primary sites for derivatization, enabling the construction of advanced molecular architectures. The aryl chloride moiety can readily participate in various transition metal-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis. mdpi.com For example, palladium-catalyzed reactions such as Suzuki-Miyaura coupling (for C-C bond formation) or Buchwald-Hartwig amination (for C-N bond formation) are well-established methods for replacing aryl halides with a wide range of substituents. nih.govresearchgate.net This allows the chlorine atom to be replaced with aryl, alkyl, amino, or other functional groups, significantly diversifying the molecular structure.

The methyl group, being in a benzylic position, is also amenable to a variety of transformations. nih.gov Selective benzylic C-H oxidation can convert the methyl group into an aldehyde, carboxylic acid, or ketone, providing a handle for further reactions. nih.gov For instance, palladium-catalyzed acylation at the benzylic position has been demonstrated for 2-methylphenyl ketones, where the benzoyl carbonyl group acts as a photo-directing group to selectively activate the ortho benzylic C-H bond. researchgate.net This type of site-selective functionalization is crucial for building complex molecules without the need for cumbersome protecting group strategies. researchgate.netbrandeis.edu

Below is a table summarizing potential functionalization strategies for the key reactive sites of this compound.

| Reactive Site | Reaction Type | Reagents/Catalyst (Example) | Resulting Functional Group |

| Aryl Chloride | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Bi-aryl group |

| Aryl Chloride | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl amine |

| Aryl Chloride | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl alkyne |

| Benzylic Methyl | Benzylic Oxidation | Mn catalyst, H₂O₂ | Carboxylic acid, Ketone |

| Benzylic Methyl | Benzylic Acylation | Acid anhydride (B1165640), Pd catalyst, UV irradiation | Acylated methyl group |

| Benzylic Methyl | Benzylic Halogenation | N-Bromosuccinimide (NBS), Initiator | Halogenated methyl group |

Beyond the peripheral chloro and methyl groups, the central benzophenone core offers opportunities for modification to fine-tune the molecule's reactivity and properties. The carbonyl group (ketone) is a key functional handle. It can be readily reduced to a secondary alcohol (a benzhydrol) using reducing agents like sodium borohydride (B1222165). This transformation changes the geometry and electronic properties of the core, opening up new synthetic possibilities.

Furthermore, the ketone can be a precursor for creating carbon-carbon double bonds through reactions like the Wittig reaction. The aromatic rings of the benzophenone core can undergo electrophilic aromatic substitution, although the regioselectivity of such reactions would be directed by the existing chloro, methyl, and carbonyl groups. Iron-catalyzed cross-coupling reactions have also been shown to be effective with substrates containing sulfonate esters, indicating the broad utility of metal catalysis in modifying such aromatic systems. mdpi.com These core modifications are essential for adjusting the electronic nature of the molecule, which can be critical for applications in materials science, such as the development of photoinitiators where the excited-state properties are paramount. researchgate.netrsc.org

By combining the functionalization strategies for the halogen and methyl groups with modifications of the benzophenone core, a wide array of poly-substituted benzophenones can be synthesized. researchgate.net These highly decorated molecules are valuable in specific research fields. For example, in materials science, benzophenone derivatives are widely used as photoinitiators for polymerization reactions, and their absorption properties can be tuned by adding various substituents to the aromatic rings. researchgate.net

The synthesis of these complex molecules often involves a multi-step approach. A potential synthetic sequence could start with a cross-coupling reaction at the chloro position of this compound, followed by oxidation of the methyl group, and finally, an electrophilic substitution on one of the aromatic rings. Such poly-substituted benzophenones are also investigated for their biological activity. nih.govmdpi.com The strategic placement of multiple functional groups can lead to compounds with potent and selective interactions with biological targets. nih.gov

Strategies for Introducing Complex Molecular Architectures via this compound

This compound is an excellent starting point for building complex molecular architectures, particularly heterocyclic and polycyclic systems. One powerful strategy involves intramolecular cyclization reactions. nih.gov For example, after functionalizing both the chloro and methyl positions, a subsequent ring-closing reaction can be triggered to form a new fused or bridged ring system. Intramolecular Heck reactions have been successfully employed to construct seven-membered rings in the synthesis of the benzophenone fragment of balanol. nih.gov

Another key strategy is the synthesis of heterocyclic compounds. As mentioned, 2-aminobenzophenones are precursors to benzodiazepines, a class of psychoactive drugs. wikipedia.org A synthetic route starting from this compound could involve a Buchwald-Hartwig amination to install an amino group, followed by a series of condensation and cyclization reactions to build the seven-membered diazepine (B8756704) ring. wikipedia.orgresearchgate.net Similarly, 2-acylbenzoic acids, which could be prepared by oxidizing the methyl group of this compound, are versatile synthons for constructing heterocycles like phthalides and isoindolines. researchgate.net Palladium-catalyzed dual C-H activation has also been used to couple 2-iodobiphenyls with ortho-chloroacetophenones to construct complex eight-membered carbocycles, demonstrating a modern approach to building large ring systems from substituted aromatic precursors. rsc.org

The table below outlines conceptual strategies for synthesizing complex architectures from this compound.

| Strategy | Initial Derivatization | Key Reaction | Target Architecture |

| Intramolecular Cyclization | Functionalize both chloro and methyl groups to introduce compatible reactive ends. | Intramolecular Heck Reaction | Fused polycyclic systems |

| Heterocycle Synthesis (Benzodiazepine Analogue) | Convert chloro group to an amino group (e.g., -NH₂). | Condensation/Cyclization with an amino acid derivative. | Diazepine ring systems |

| Heterocycle Synthesis (Phthalide Analogue) | Oxidize methyl group to a carboxylic acid. | Intramolecular esterification/reduction. | Phthalide-type heterocycles |

| Carbocycle Synthesis | Convert to an analogue suitable for dual C-H activation. | Palladium-catalyzed C-H activation/arylation. | Large carbocyclic rings |

Emerging Research Avenues and Future Directions

Integration of 2-Chloro-2'-methylbenzophenone in Novel Organic Transformations

The unique substitution pattern of this compound makes it a promising candidate for a variety of novel organic transformations. The presence of the ortho-methyl group enables specific photochemical reactions, while the chloro substituent serves as a versatile handle for cross-coupling methodologies.

One significant area of exploration is the photoenolization of ortho-alkyl benzophenones. Upon UV irradiation, the benzophenone (B1666685) triplet state can abstract a hydrogen atom from the ortho-methyl group, leading to the formation of a transient photoenol. This highly reactive intermediate can participate in various cycloaddition reactions, offering a pathway to complex polycyclic structures. Research on related ortho-methyl benzophenones has demonstrated that these photoenols can be trapped by dienophiles, a reaction that could be exploited for the synthesis of novel complex molecules from this compound.

Furthermore, the chloro group on the second phenyl ring provides a reactive site for modern transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of a diverse library of derivatives. Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are well-established methods for forming carbon-carbon and carbon-heteroatom bonds at the C-Cl site. The development of these reactions for substrates like this compound is a key area of ongoing research.

Table 1: Potential Novel Organic Transformations for this compound

| Transformation Type | Key Reagent/Condition | Potential Product Class |

|---|---|---|

| Photoenolization/Cycloaddition | UV light, Dienophile | Polycyclic aromatic compounds |

| Suzuki-Miyaura Coupling | Pd catalyst, Boronic acid | Biaryl derivatives |

| Buchwald-Hartwig Amination | Pd catalyst, Amine | N-Aryl amine derivatives |

| Sonogashira Coupling | Pd/Cu catalyst, Alkyne | Aryl-alkyne derivatives |

Advanced Computational Modeling for Predictable Synthesis and Reactivity in Benzophenone Chemistry

Computational chemistry is becoming an indispensable tool for predicting the behavior of complex organic molecules, and its application to substituted benzophenones is a growing field. Advanced computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers deep insights into the structural, electronic, and photochemical properties of this compound.

DFT calculations can accurately predict the ground-state geometry of the molecule. For ortho-substituted benzophenones, the dihedral angles between the phenyl rings and the central carbonyl group are crucial in determining the molecule's conformational preferences and, consequently, its reactivity. These calculations help in understanding the steric hindrance and electronic interactions between the ortho-chloro and ortho-methyl groups, which dictate the most stable conformation.

Furthermore, TD-DFT methods are employed to simulate UV-Vis absorption spectra and to investigate the nature of electronic transitions. This is particularly important for understanding the photochemical behavior of this compound, such as the efficiency of intersystem crossing to the reactive triplet state. Computational studies can also elucidate the reaction pathways and transition states for processes like photoenolization, providing a theoretical framework to predict reactivity and guide the design of new experiments. A linear relationship between experimentally measured reduction potentials and DFT-calculated LUMO energies has been established for various benzophenones, enabling the prediction of the reduction potential of other substituted derivatives tandfonline.com.

Table 2: Computationally Derived Parameters for Substituted Benzophenones

| Computational Method | Predicted Property | Significance for this compound |

|---|---|---|

| DFT (e.g., B3LYP) | Ground-state geometry, Dihedral angles | Predicts stable conformations and steric effects. |

| DFT | HOMO-LUMO energy gap | Correlates with electronic transitions and reactivity. |

| TD-DFT | UV-Vis absorption spectra | Predicts photochemical behavior and absorption wavelengths. |

| QM/MM | Reaction pathways, Transition states | Elucidates mechanisms of reactions like photoenolization. |

Exploration of New Catalytic Systems for Derivatization of Halogenated Benzophenones

The derivatization of halogenated benzophenones, including this compound, is a key strategy for synthesizing new functional molecules. While palladium-based catalysts have been the workhorses for cross-coupling reactions, emerging research focuses on the development of new catalytic systems that are more economical, sustainable, and offer novel reactivity.

There is a growing interest in using catalysts based on earth-abundant and less-toxic first-row transition metals, such as nickel and iron. Nickel-catalyzed cross-coupling reactions have shown great promise for the activation of traditionally less reactive C-Cl bonds in aryl chlorides rsc.orgresearchgate.netacs.org. The development of novel ligand scaffolds for nickel catalysts is an active area of research, aiming to improve reaction efficiency, functional group tolerance, and expand the substrate scope to include sterically hindered molecules like this compound.

Another exciting frontier is the use of photoredox catalysis. Visible-light-driven photocatalytic methods can enable the reduction of aryl halides to generate aryl radicals under mild conditions tandfonline.com. These radicals can then participate in a variety of bond-forming reactions. The combination of photoredox catalysis with nickel catalysis (dual catalysis) has emerged as a powerful tool for the functionalization of aryl chlorides, offering unique reaction pathways that are not accessible through traditional thermal methods. The application of such systems to this compound could lead to the development of highly efficient and selective derivatization strategies.

Interdisciplinary Research in Photoactive Organic Materials Based on Substituted Benzophenones

The unique photochemical properties of the benzophenone core make it a valuable component in the design of photoactive organic materials. The specific substitution pattern of this compound offers opportunities for its integration into advanced materials with tailored properties, fostering interdisciplinary research across chemistry, materials science, and engineering.

Benzophenone and its derivatives are widely used as Type II photoinitiators in photopolymerization, a technology crucial for coatings, adhesives, and 3D printing rsc.orgresearchgate.netresearchgate.net. The ortho-methyl group in this compound can influence the hydrogen abstraction mechanism, potentially affecting the efficiency of radical generation. The chloro substituent provides a site for covalent attachment of the benzophenone moiety to a polymer backbone or other molecular scaffolds. This can lead to the development of polymeric photoinitiators with reduced migration, a critical issue in applications like food packaging and biomedical devices.

The ability of the benzophenone chromophore to be excited by UV light and then interact with its environment also makes it suitable for applications in photopatterning and surface modification. By incorporating this compound into polymer films or self-assembled monolayers, it is possible to create photo-responsive surfaces where the photochemical reactions of the benzophenone unit can be used to alter surface properties like wettability or to graft other molecules. This opens up possibilities in areas such as microfabrication, biosensors, and smart materials. Research into how substituents on the benzophenone ring affect cross-linking rates has shown that electron-withdrawing groups can enhance reactivity, a relevant consideration for the chloro-substituent researchgate.net.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-2'-methylbenzophenone, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation, where 2-methylbenzoyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Reaction progress is monitored using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–8.1 ppm (multiplet), with a singlet for the methyl group at δ 2.4 ppm. ¹³C NMR confirms the ketone carbonyl at ~195 ppm .

- IR : A strong carbonyl stretch at ~1660 cm⁻¹ and C-Cl vibration near 750 cm⁻¹ are diagnostic. Compare with NIST reference spectra for validation .

- Mass Spec : ESI-MS (positive mode) displays [M+H]⁺ at m/z 231.1 (calculated for C₁₄H₁₁ClO) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Stability is assessed via accelerated degradation studies:

- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 7 days; monitor decomposition via HPLC (C18 column, 70:30 MeOH:H₂O).

- Photostability : Expose to UV light (254 nm) and analyze spectral changes using UV-Vis spectroscopy (λmax ~280 nm). Store in amber vials at –20°C to minimize degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use DFT calculations (e.g., Gaussian 16) to map electron density and frontier molecular orbitals (HOMO/LUMO). The chloro and methyl substituents influence electrophilic aromatic substitution (EAS) regioselectivity. Compare with experimental results from Suzuki-Miyaura couplings using Pd catalysts .

Q. What advanced analytical methods resolve co-eluting impurities in this compound synthesis?

- Methodology : Employ GC-MS or UPLC-QTOF-MS to separate byproducts. For example, chlorinated dimers (e.g., C₂₈H₂₀Cl₂O₂) may co-elute; optimize using a HILIC column with 0.1% formic acid in acetonitrile/water. Quantify impurities via external calibration curves .

Q. How do steric and electronic effects of the 2'-methyl and 2-chloro groups influence the compound’s biological activity?

- Methodology : Synthesize analogs (e.g., 2'-ethyl, 2-fluoro derivatives) and test cytotoxicity in vitro (e.g., MTT assay on cancer cell lines). Correlate substituent effects with logP (lipophilicity) and IC₅₀ values. Structural data from XRD or molecular docking (e.g., AutoDock Vina) can clarify binding interactions .

Q. What strategies mitigate contradictions in reported synthetic yields for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.